molecular formula C4ClF3O2 B14499220 3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride CAS No. 62935-55-1

3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride

Cat. No.: B14499220
CAS No.: 62935-55-1
M. Wt: 172.49 g/mol
InChI Key: UEZFIUNEJSWINB-UHFFFAOYSA-N
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Description

3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride is a chemical compound with the molecular formula C4H2ClF3O. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride typically involves the reaction of trifluoromethyl ketones with chlorinating agents. One common method is the reaction of 3-oxo-2-(trifluoromethyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CF3COCH2COOH+SOCl2CF3COCH2COCl+SO2+HCl\text{CF3COCH2COOH} + \text{SOCl2} \rightarrow \text{CF3COCH2COCl} + \text{SO2} + \text{HCl} CF3COCH2COOH+SOCl2→CF3COCH2COCl+SO2+HCl

This method yields the desired compound along with by-products such as sulfur dioxide and hydrogen chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.

    Oxidation and Reduction: It can be oxidized to form corresponding acids or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Acids: Formed by oxidation.

    Alcohols: Formed by reduction.

Scientific Research Applications

3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Acryloyl Chloride: Similar in structure but lacks the trifluoromethyl group.

    Methacryloyl Chloride: Contains a methyl group instead of a trifluoromethyl group.

    Propionyl Chloride: Lacks the double bond and trifluoromethyl group.

Uniqueness

3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

62935-55-1

Molecular Formula

C4ClF3O2

Molecular Weight

172.49 g/mol

InChI

InChI=1S/C4ClF3O2/c5-3(10)2(1-9)4(6,7)8

InChI Key

UEZFIUNEJSWINB-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)Cl)C(F)(F)F)=O

Origin of Product

United States

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